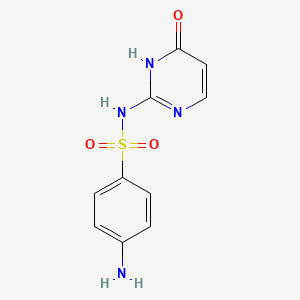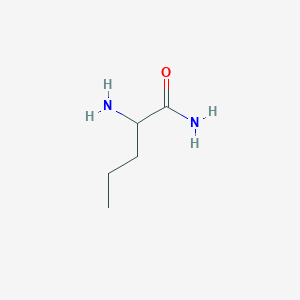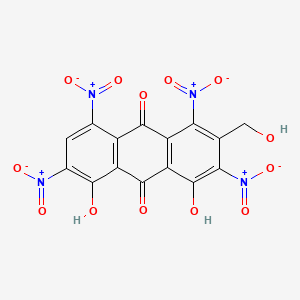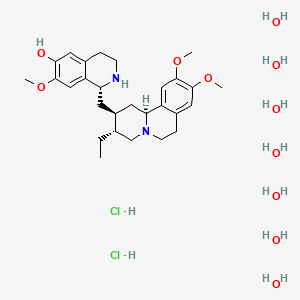
Cephaeline dihydrochloride heptahydrate
Vue d'ensemble
Description
Le chlorhydrate de céphaline heptahydraté est un dérivé de la céphaline, un alcaloïde présent dans les racines de l’ipéca (Uragoga ipecacuanha). Il est connu pour ses propriétés émétiques et a été utilisé en médecine traditionnelle pour induire des vomissements. Sa formule moléculaire est C28H40Cl2N2O4.7H2O et son poids moléculaire est de 665,64 .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Le chlorhydrate de céphaline heptahydraté peut être synthétisé par extraction de la céphaline à partir de la racine d’ipéca, suivie de sa conversion en sel de dihydrochlorure. Le processus d’extraction implique généralement l’utilisation de solvants tels que le méthanol ou l’éthanol. La céphaline extraite est ensuite mise à réagir avec de l’acide chlorhydrique pour former le chlorhydrate de céphaline .
Méthodes de production industrielle
La production industrielle de chlorhydrate de céphaline heptahydraté implique une extraction à grande échelle à partir de racines d’ipéca, suivie de processus de purification et de cristallisation. Le composé est ensuite converti en sa forme de dihydrochlorure et hydraté pour obtenir le dérivé heptahydraté .
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de céphaline heptahydraté subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans la molécule.
Substitution : Des réactions de substitution peuvent se produire à différentes positions sur la molécule, conduisant à la formation de nouveaux composés.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium, ainsi que divers acides et bases pour les réactions de substitution. Les réactions sont généralement effectuées sous des conditions de température et de pH contrôlées pour garantir la formation du produit souhaité .
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la céphaline, qui peuvent avoir des propriétés pharmacologiques et des applications différentes .
Applications de la recherche scientifique
Le chlorhydrate de céphaline heptahydraté a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme réactif en synthèse organique et comme étalon en chimie analytique.
Biologie : Étudié pour ses effets sur les processus cellulaires et son potentiel en tant qu’outil biochimique.
Médecine : Enquête sur ses propriétés anti-amibiennes et ses applications thérapeutiques potentielles.
Industrie : Utilisé dans la production de produits pharmaceutiques et comme intermédiaire dans la synthèse d’autres composés
Applications De Recherche Scientifique
Cephaeline dihydrochloride heptahydrate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Investigated for its anti-amoebic properties and potential therapeutic applications.
Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other compounds
Mécanisme D'action
Le chlorhydrate de céphaline heptahydraté exerce ses effets en se liant au ribosome eucaryote, plus précisément au site de liaison de l’ARNt E sur la petite sous-unité. Cette liaison inhibe la synthèse des protéines en empêchant la translocation de l’ARNt, semblable au mécanisme d’action de l’émétine. Le composé forme une interaction de superposition avec G889 de l’ARNr 18S et L132 de la protéine uS11 .
Comparaison Avec Des Composés Similaires
Composés similaires
Chlorhydrate d’émétine : Un autre alcaloïde de l’ipéca ayant des propriétés émétiques et anti-amibiennes similaires.
Chlorhydrate de vasicine : Un alcaloïde ayant des propriétés bronchodilatatrices et expectorantes.
Chlorhydrate d’harmalol : Un alcaloïde ayant des propriétés anticancéreuses potentielles
Unicité
Le chlorhydrate de céphaline heptahydraté est unique en raison de sa liaison spécifique au ribosome eucaryote et de son inhibition sélective de l’enzyme CYP2D6. Cette sélectivité en fait un outil précieux dans la recherche biochimique et un candidat potentiel pour des applications thérapeutiques .
Propriétés
IUPAC Name |
(1R)-1-[[(2S,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol;heptahydrate;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N2O4.2ClH.7H2O/c1-5-17-16-30-9-7-19-13-27(33-3)28(34-4)15-22(19)24(30)11-20(17)10-23-21-14-26(32-2)25(31)12-18(21)6-8-29-23;;;;;;;;;/h12-15,17,20,23-24,29,31H,5-11,16H2,1-4H3;2*1H;7*1H2/t17-,20-,23+,24-;;;;;;;;;/m0........./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFAXGZYTCIFHEW-PUJYRUHLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)O)OC)OC)OC.O.O.O.O.O.O.O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CCN4)O)OC)OC)OC.O.O.O.O.O.O.O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H54Cl2N2O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20215159 | |
| Record name | Cephaeline dihydrochloride heptahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20215159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
665.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6487-30-5 | |
| Record name | Cephaeline dihydrochloride heptahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006487305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cephaeline dihydrochloride heptahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20215159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CEPHAELINE DIHYDROCHLORIDE HEPTAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5P411P33C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


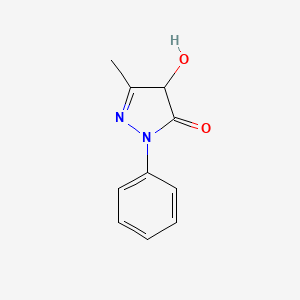

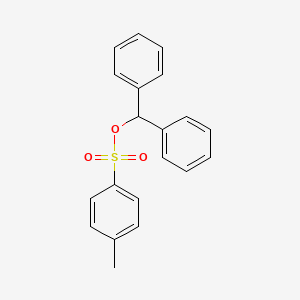
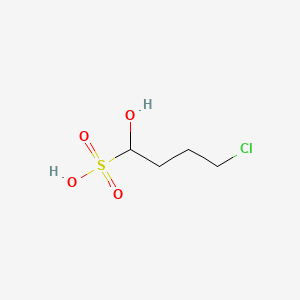

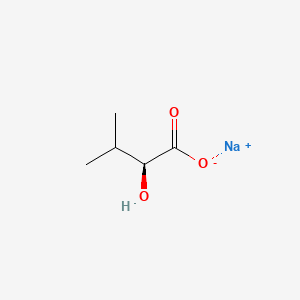
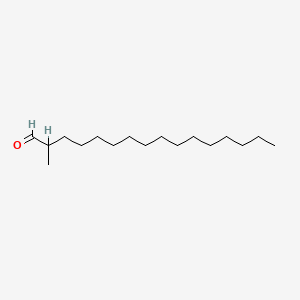

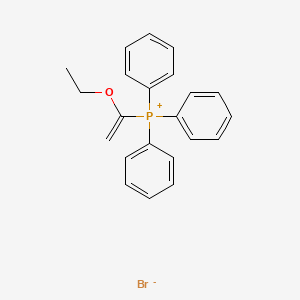

![4-Chloro-2-[imino(phenyl)methyl]aniline](/img/structure/B3061139.png)
